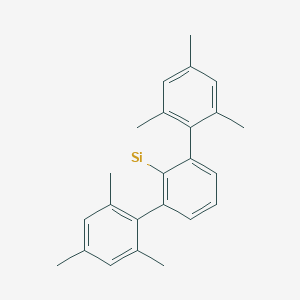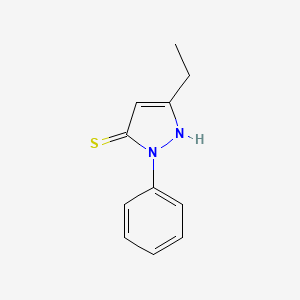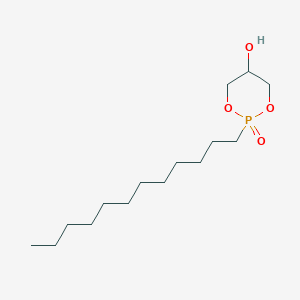![molecular formula C14H17N3O4S2 B14257137 4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide CAS No. 345970-48-1](/img/structure/B14257137.png)
4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide is an organic compound with the molecular formula C14H16N2O4S2. It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-bromoethylamine hydrobromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an aqueous medium. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving multiple purification steps, such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrases. The compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, including the suppression of bacterial growth and the inhibition of tumor cell proliferation.
類似化合物との比較
Similar Compounds
- 4-(2-Aminoethyl)benzenesulfonamide
- 4-Aminobenzenesulfonamide
- N-(2-Aminoethyl)benzenesulfonamide
Uniqueness
4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide is unique due to its dual sulfonamide groups, which enhance its binding affinity to target enzymes. This structural feature distinguishes it from other similar compounds and contributes to its potent biological activity.
特性
CAS番号 |
345970-48-1 |
|---|---|
分子式 |
C14H17N3O4S2 |
分子量 |
355.4 g/mol |
IUPAC名 |
4-[2-[(4-aminophenyl)sulfonylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C14H17N3O4S2/c15-12-3-7-14(8-4-12)23(20,21)17-10-9-11-1-5-13(6-2-11)22(16,18)19/h1-8,17H,9-10,15H2,(H2,16,18,19) |
InChIキー |
WODATDPNMUWSHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(C=C2)N)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


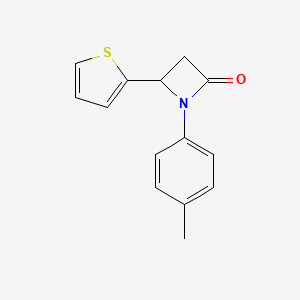
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
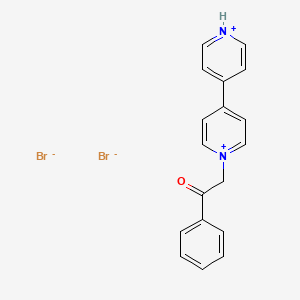
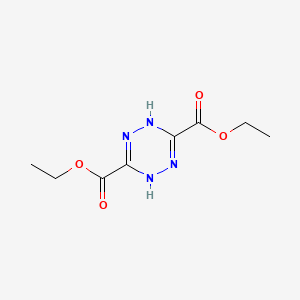
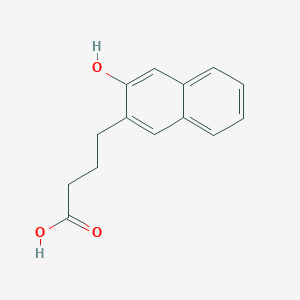
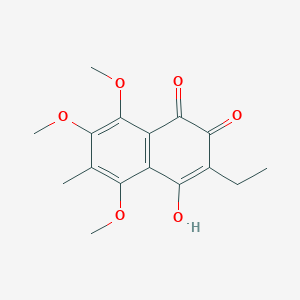
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
